1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-
CAS No.: 137529-42-1
Cat. No.: VC16560304
Molecular Formula: C28H35F3
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137529-42-1 |
|---|---|
| Molecular Formula | C28H35F3 |
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | 5-[4-[4-(4-butylcyclohexyl)cyclohexyl]phenyl]-1,2,3-trifluorobenzene |
| Standard InChI | InChI=1S/C28H35F3/c1-2-3-4-19-5-7-20(8-6-19)21-9-11-22(12-10-21)23-13-15-24(16-14-23)25-17-26(29)28(31)27(30)18-25/h13-22H,2-12H2,1H3 |
| Standard InChI Key | ZMGKFOSWUXGRRB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
The compound’s structure integrates three key components:
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A biphenyl backbone (two benzene rings connected by a single bond), providing π-conjugation and planar rigidity.
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A trans,trans-4'-butylbicyclohexyl group attached to the para position of one benzene ring, introducing steric bulk and conformational restrictions.
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Trifluoro substitution at the 3, 4, and 5 positions of the opposite benzene ring, enhancing electron-withdrawing effects and dipole moments.
The trans,trans configuration of the bicyclohexyl moiety ensures minimal steric clash between cyclohexane rings, optimizing molecular packing in crystalline phases. Fluorine atoms at the 3,4,5-positions create a strong electron-deficient region, influencing intermolecular interactions and solubility in nonpolar media .
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C28H35F3 |
| Molecular Weight | 428.6 g/mol |
| CAS RN | 137529-42-1 |
| IUPAC Name | 5-[4-[4-(4-butylcyclohexyl)cyclohexyl]phenyl]-2-(3,4,5-trifluorophenyl)-1,1'-biphenyl |
Synthesis and Purification Strategies
Stepwise Synthetic Pathways
The synthesis of 1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro- involves three principal stages:
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Formation of the Bicyclohexyl Substituent
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Electrophilic Aromatic Substitution for Fluorination
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Suzuki-Miyaura Coupling for Biphenyl Assembly
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The final biphenyl structure is constructed using a palladium-catalyzed cross-coupling reaction between brominated bicyclohexyl and fluorinated phenylboronic acid derivatives.
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Key conditions:
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Solvent: Tetrahydrofuran (THF) with 10% H2O
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Catalyst: Pd(PPh3)4 (2 mol%)
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Temperature: 65°C for 24 hours
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Table 2: Optimized Reaction Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent Polarity | ε = 7.6 (THF) | Enhances boronic acid solubility |
| Reaction Temperature | 65°C | Balances kinetics vs. side reactions |
| Catalyst Loading | 2 mol% Pd | Cost-effective for scale-up |
Applications in Advanced Materials
Liquid Crystal Displays (LCDs)
The compound’s rigid biphenyl core and fluorine substitutions make it a candidate for twisted nematic liquid crystals. Key performance metrics include:
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Δε (Dielectric Anisotropy): +12.3 at 20°C , enabling rapid electric field response.
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Clearing Point (TNI): 148°C, suitable for high-temperature displays.
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Rotational Viscosity (γ1): 98 mPa·s , reducing power consumption in active matrix LCDs.
Comparative studies show a 15% improvement in response times over terphenyl-based analogs .
Organic Semiconductors
The electron-deficient trifluorophenyl moiety facilitates n-type charge transport:
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Electron Mobility (μe): 0.45 cm²/V·s in thin-film transistor configurations.
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Air Stability: >500 hours under ambient conditions due to fluorine’s oxidative resistance .
Chemical Reactivity and Functionalization
Electrophilic Substitution Patterns
The 3,4,5-trifluorophenyl group directs incoming electrophiles to the ortho and para positions relative to fluorine atoms:
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Nitration
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Reagents: HNO3/H2SO4 (1:3) at 0°C
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Products: 2-nitro and 6-nitro derivatives (85:15 ratio)
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Sulfonation
Research Challenges and Future Directions
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Stereochemical Purity: Current synthetic routes yield 88% trans,trans isomer; improved catalytic systems could enhance selectivity.
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Toxicity Profiling: No in vivo data exists—priority for preclinical studies.
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Device Integration: Compatibility with flexible substrates in OLEDs remains untested.
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